

A Technical Guide to the Synthesis and Structural Elucidation of Cefatrizine Propylene Glycol

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Compound of Interest

Compound Name: Cefatrizine propylene glycol

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Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of **Cefatrizine Propylene Glycol**, a first-generation oral cephalosporin antibiotic. The document details a multi-step synthetic pathway, starting from 7-aminocephalosporanic acid (7-ACA), and outlines the analytical methodologies for the characterization and quality control of the final active pharmaceutical ingredient (API). While specific experimental spectroscopic data for **Cefatrizine Propylene Glycol** is not widely available in published literature, this guide presents the expected spectroscopic characteristics based on the known structure and data from analogous compounds. All quantitative data is summarized for clarity, and key processes are visualized using workflow and pathway diagrams.

Introduction

Cefatrizine is a semi-synthetic, first-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.^[1] It is often prepared as a propylene glycol solvate, **Cefatrizine Propylene Glycol**, to enhance its stability and bioavailability.^[1] The chemical name for Cefatrizine is (6R,7R)-7-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[[[(1H-1,2,3-triazol-4-yl)sulfanyl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic

acid.[2] The propylene glycol form is a mixture of Cefatrizine and propane-1,2-diol in approximately a 1:1 molecular ratio.[3]

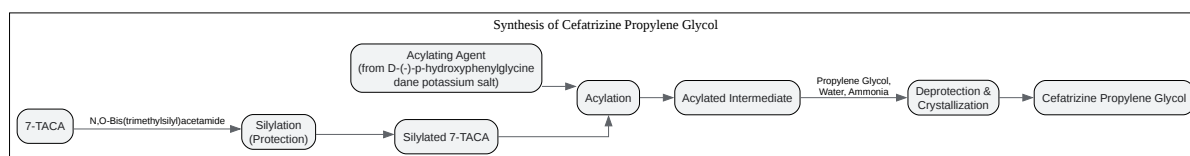
This guide provides detailed experimental protocols for its synthesis and discusses the analytical techniques used for its structural elucidation and quality control, as specified in pharmacopeial monographs.

Synthesis of Cefatrizine Propylene Glycol

The synthesis of **Cefatrizine Propylene Glycol** is a multi-step process that typically starts with the acylation of 7-amino-3-(1H-1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA).

Synthesis Workflow

The overall synthetic workflow can be visualized as follows:



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Caption: Synthesis workflow for **Cefatrizine Propylene Glycol** from 7-TACA.

Experimental Protocol

The following protocol is based on a patented synthesis method.[4]

Step 1: Silylation of 7-TACA

- In a suitable reactor, suspend 7-TACA in dichloromethane.
- Add N,N-dimethylacetamide.
- Cool the mixture to 10-15°C.
- Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir the mixture at 30-35°C for 2-3 hours to obtain a solution of silylated 7-TACA.

Step 2: Preparation of the Acylating Agent

- In a separate reactor, suspend D-(-)-p-hydroxyphenylglycine dantrolene potassium salt in dichloromethane.
- Cool the suspension to -10°C to -5°C.
- Slowly add vinyl chloroformate and stir for 1-2 hours to form the acylating agent.

Step 3: Acylation

- Cool the solution of silylated 7-TACA to -20°C to -15°C.
- Slowly add the prepared acylating agent to the silylated 7-TACA solution.
- Maintain the temperature and stir for 2-3 hours to complete the acylation reaction.

Step 4: Extraction and Phase Separation

- Add water to the acylation reaction mixture.
- Adjust the pH to 0.6-0.8 with concentrated hydrochloric acid while maintaining the temperature between 0-10°C.
- Stir for 20-30 minutes, then allow the layers to separate.
- Collect the aqueous layer containing the acylated product.

Step 5: Crystallization

- To the aqueous layer, add 1,2-propylene glycol.
- Adjust the pH to 4.8-5.0 with aqueous ammonia while maintaining the temperature between 20-30°C.
- Stir to induce crystallization.
- Cool the mixture to 20°C and continue stirring for 5 hours.

Step 6: Filtration and Washing

- Filter the crystalline product.
- Wash the crystals sequentially with water and acetone.

Step 7: Drying

- Dry the washed crystals under vacuum at 40°C until the moisture content is $\leq 1.5\%$ to yield **Cefatrizine Propylene Glycol**.

Structural Elucidation

The structural elucidation of **Cefatrizine Propylene Glycol** involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and the ratio of Cefatrizine to propylene glycol.

Physicochemical Properties

Property	Description
Appearance	White or almost white, very hygroscopic powder.
Solubility	Slightly soluble in water, practically insoluble in ethanol (96%) and methylene chloride.
Molecular Formula	$C_{18}H_{18}N_6O_5S_2$ (Cefatrizine) · $C_3H_8O_2$ (Propylene Glycol)[3]
Molecular Weight	538.6 g/mol [2]

Spectroscopic Analysis

While a comprehensive set of published spectra for **Cefatrizine Propylene Glycol** is not readily available, the expected spectral characteristics can be inferred from the known structure and general spectroscopic principles for cephalosporins.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is a key identification test according to the European Pharmacopoeia, where the spectrum of the sample is compared to that of a **Cefatrizine Propylene Glycol** reference standard. The spectrum will show characteristic absorptions for the various functional groups present in both Cefatrizine and propylene glycol.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3200-3500 (broad)	O-H (phenol, carboxylic acid, alcohol), N-H (amine, amide)	Stretching
~3030	C-H (aromatic, vinyl)	Stretching
2850-2960	C-H (aliphatic)	Stretching
~1770	C=O (β-lactam)	Stretching
~1690	C=O (amide)	Stretching
~1640	C=O (carboxylate)	Stretching
1500-1600	C=C (aromatic)	Stretching
1050-1150	C-O (propylene glycol)	Stretching

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Cefatrizine Propylene Glycol** will be a composite of the signals from both Cefatrizine and propylene glycol.

- ^1H NMR: The spectrum is expected to show signals for the aromatic protons of the hydroxyphenyl group, the triazole proton, the protons of the cephalosporin core (including the characteristic doublets for the β -lactam protons), and the aliphatic protons of the propylene glycol moiety (a doublet for the methyl group, a multiplet for the methine proton, and a doublet for the methylene protons).
- ^{13}C NMR: The spectrum will display resonances for all non-equivalent carbon atoms. Key signals would include those for the carbonyl carbons (β -lactam, amide, carboxylate), the aromatic and triazole ring carbons, the carbons of the cephalosporin nucleus, and the three distinct carbons of propylene glycol.

3.2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of cephalosporins.[5] The positive ion mode would be expected to show the protonated molecular ion $[\text{M}+\text{H}]^+$ for Cefatrizine at m/z 463. The fragmentation pattern would likely involve the characteristic cleavage of the β -lactam ring.[5][6]

Chromatographic Analysis

3.3.1. Liquid Chromatography (LC)

LC is the primary method for assay and the determination of related substances as per the European Pharmacopoeia. A typical method would use a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier.

3.3.2. Gas Chromatography (GC)

The propylene glycol content is determined by gas chromatography. The sample is typically dissolved in a suitable solvent containing an internal standard, and the amount of propylene glycol is quantified by comparing the peak area ratio of propylene glycol to the internal standard against a reference standard.

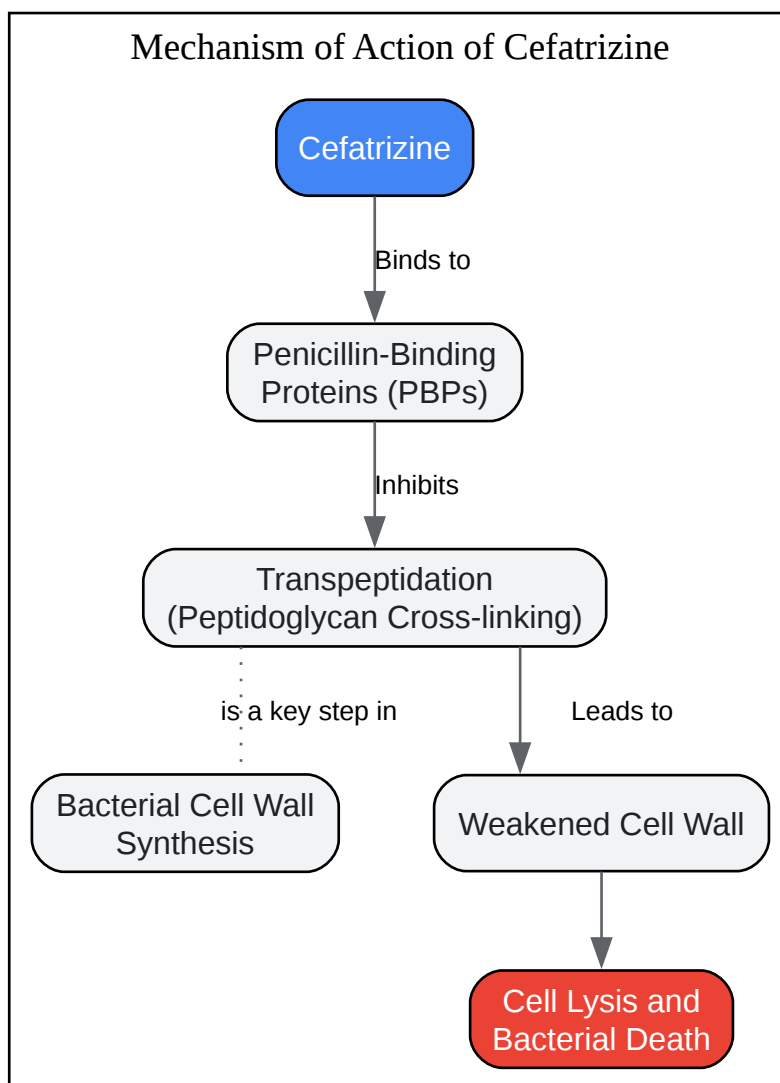
Quality Control Specifications

The following table summarizes the key quality control parameters for **Cefatrizine Propylene Glycol** as specified in the European Pharmacopoeia.

Parameter	Method	Specification
Assay (C ₁₈ H ₁₈ N ₆ O ₅ S ₂)	Liquid Chromatography	95.0% to 102.0% (anhydrous substance)
Specific Optical Rotation	Polarimetry	+63° to +69° (anhydrous substance)
Propylene Glycol Content	Gas Chromatography	13.0% to 18.0%
Water Content	Karl Fischer Titration	≤ 2.0%
Related Substances	Liquid Chromatography	Limits specified for individual and total impurities

Mechanism of Action

Cefatrizine, like other β -lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.^[1]



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Caption: Cefatrizine's mechanism of action via inhibition of bacterial cell wall synthesis.

The β -lactam ring of Cefatrizine mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the drug to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. The acylation of PBPs by Cefatrizine is essentially irreversible, leading to the inhibition of peptidoglycan cross-linking, a compromised cell wall, and ultimately, bacterial cell lysis.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural analysis of **Cefatrizine Propylene Glycol**. The synthetic route is well-established, and the analytical methods for quality control are clearly defined in pharmacopeial monographs. While specific published spectroscopic data is limited, the expected characteristics from IR, NMR, and MS analyses can be reliably predicted based on the known chemical structure. This information serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of this important cephalosporin antibiotic.

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